

Technical Guide: Spectral Analysis of (2-Chlorophenyl)diphenylmethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Chlorophenyl)diphenylmethanol

Cat. No.: B1676089

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)diphenylmethanol is a tertiary alcohol that serves as a significant chemical intermediate and is also identified as an impurity in the synthesis of certain pharmaceutical compounds. Structurally, it features a central carbinol carbon bonded to two phenyl groups and one 2-chlorophenyl group. Understanding its spectral properties is crucial for its identification, characterization, and quality control in research and drug development settings. This guide provides a comprehensive overview of the available spectral data for **(2-Chlorophenyl)diphenylmethanol**, detailed experimental protocols for acquiring such data, and a visualization of its noted biological activity.

Spectroscopic Data

The following tables summarize the key spectral data for **(2-Chlorophenyl)diphenylmethanol**, including ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.15 - 7.65	m	Aromatic Protons
5.85	s	Hydroxyl Proton (-OH)

Solvent: Chloroform-d (CDCl₃)

Table 2: ¹³C NMR Spectral Data

While specific peak data is proprietary and held in commercial databases, the expected chemical shifts are in the following ranges.[1]

Chemical Shift (δ) ppm	Assignment
125.0 - 145.0	Aromatic Carbons
81.0 - 83.0	Carbinol Carbon (C-OH)

Solvent: Chloroform-d (CDCl₃)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3500	Strong, Broad	O-H Stretch (Alcohol)
3100 - 3000	Medium	Aromatic C-H Stretch
1600 - 1450	Medium to Strong	Aromatic C=C Bending
~1030	Strong	C-O Stretch (Tertiary Alcohol)
~750 and ~700	Strong	C-H Bending (Out-of-plane)

Sample Preparation: KBr Pellet or Nujol Mull

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
294.1	Moderate	$[M]^+$ (Molecular Ion for ^{35}Cl isotope)
296.1	Lower	$[M+2]^+$ (Molecular Ion for ^{37}Cl isotope)
215.1	High	$[M - \text{C}_6\text{H}_5]^+$ (Loss of a phenyl group)
183.1	High	$[M - \text{C}_6\text{H}_4\text{Cl}]^+$ (Loss of the chlorophenyl group)
105.1	High	$[\text{C}_6\text{H}_5\text{CO}]^+$ (Benzoyl cation)
77.1	Moderate	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of **(2-Chlorophenyl)diphenylmethanol** in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer for the sample.

- Acquire a standard one-dimensional proton spectrum.
- Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

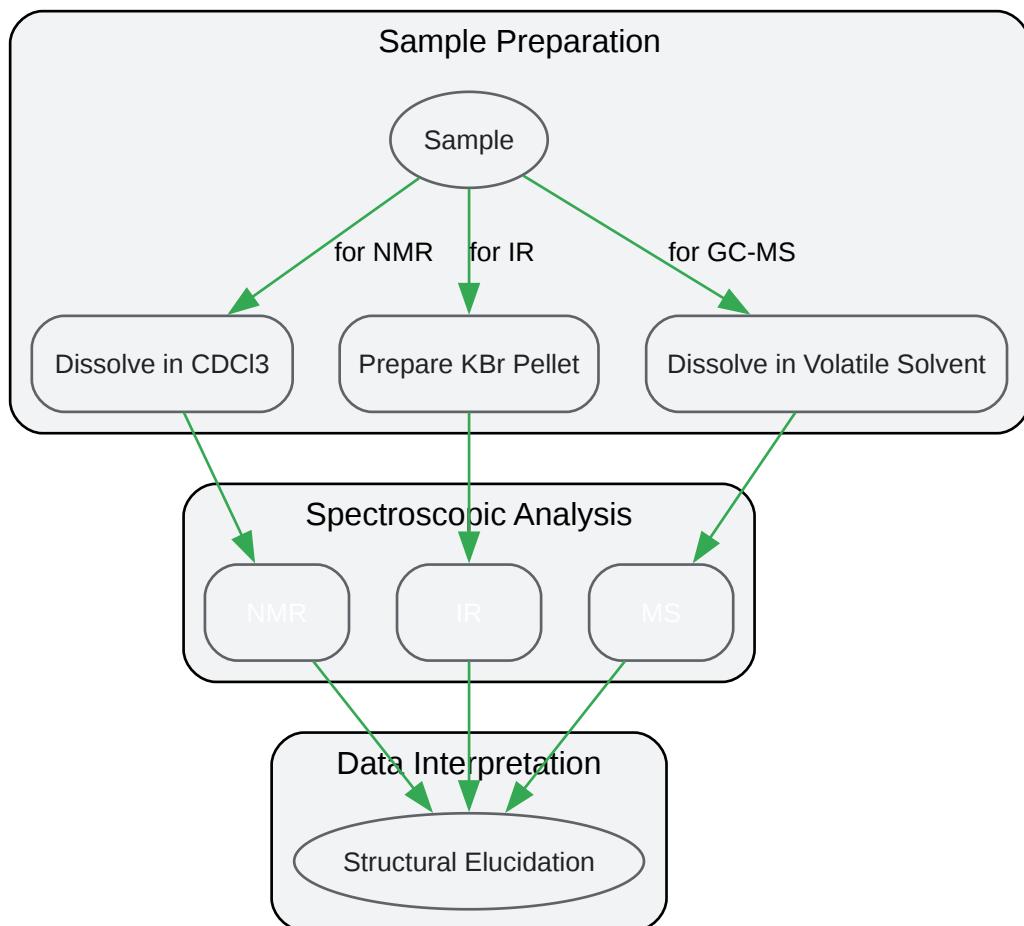
Procedure (KBr Pellet Method):

- Sample Preparation: Mix approximately 1-2 mg of **(2-Chlorophenyl)diphenylmethanol** with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- Pellet Formation: Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a Gas Chromatography (GC-MS) system.

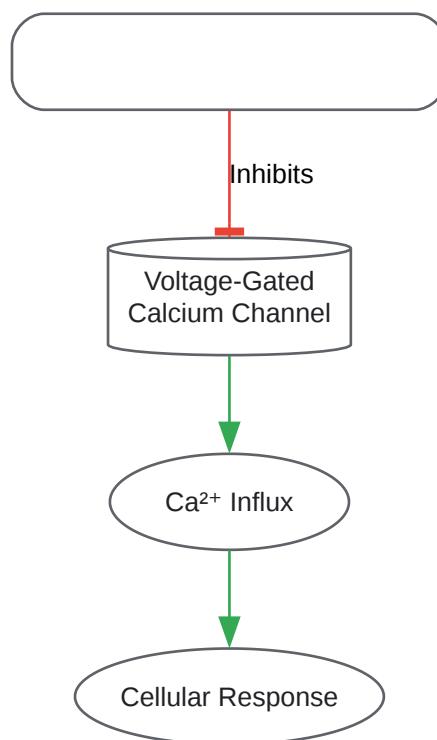

Procedure (GC-MS):

- Sample Preparation: Dissolve a small amount of **(2-Chlorophenyl)diphenylmethanol** in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- Chromatographic Separation: Inject the sample into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms).
- Mass Analysis: The separated compound is introduced into the mass spectrometer, typically using Electron Ionization (EI) at 70 eV. The resulting fragments are analyzed by a mass analyzer (e.g., a quadrupole).

Visualizations

Experimental Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the complete spectral characterization of **(2-Chlorophenyl)diphenylmethanol**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectral analysis of **(2-Chlorophenyl)diphenylmethanol**.

Biological Activity: Calcium Channel Inhibition

(2-Chlorophenyl)diphenylmethanol has been identified as a weak calcium channel blocker. The following diagram illustrates this inhibitory relationship.

[Click to download full resolution via product page](#)

Caption: Inhibition of calcium channels by **(2-Chlorophenyl)diphenylmethanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Technical Guide: Spectral Analysis of (2-Chlorophenyl)diphenylmethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676089#spectral-data-for-2-chlorophenyl-diphenylmethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com